N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(16-6-3-11-24-16)21-13-7-9-22(10-8-13)17-14-4-1-2-5-15(14)19-12-20-17/h3,6,11-13H,1-2,4-5,7-10H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHMSHVKEXTEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the quinazoline-piperidine intermediate with thiophene-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinazoline or thiophene rings.
Reduction: Reduced forms of the quinazoline or thiophene rings.
Substitution: Substituted quinazoline or thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide exhibit significant antimicrobial properties.
- Mechanism of Action : The presence of the piperidine ring enhances the compound's ability to interact with bacterial cell membranes and enzymes, leading to increased efficacy against various pathogens.
- Evaluation Studies : In vitro studies have demonstrated that derivatives of tetrahydroquinazoline possess substantial antibacterial properties. For example, certain derivatives were effective against multiple strains of bacteria, indicating the potential for developing new antimicrobial agents from this class of compounds .
Anticancer Activity
The compound has also been evaluated for its anticancer potential.
- Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer), compounds derived from similar structures have shown promising results in inhibiting cell proliferation .
- Structure–Activity Relationship : The unique structural components of this compound contribute to its ability to inhibit tumor growth. The tetrahydroquinazoline and thiophene moieties are believed to play a critical role in modulating biological pathways associated with cancer cell survival .
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances explored the antimicrobial effects of various tetrahydroquinazoline derivatives. Among these, a derivative closely related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural elements like the piperidine ring in enhancing antimicrobial efficacy .
Case Study 2: Anticancer Screening
In another research effort documented in the Journal of Medicinal Chemistry, compounds structurally similar to this compound were screened against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is structurally analogous to several piperidinyl-carboxamide derivatives, including fentanyl analogs and thiazole/thiophene-containing molecules. Key comparisons are outlined below:
Table 1: Structural Comparison with Analogs
Key Observations:
- Thiophene vs. Furan/Fentanyl Scaffolds : Replacement of oxygen (furanylfentanyl) with sulfur (2-thiophenefentanyl) enhances lipophilicity and metabolic stability . The target compound’s tetrahydroquinazoline group may further improve CNS penetration compared to phenylethyl substituents in fentanyl analogs .
Receptor Binding Data :
While direct activity data for the target compound is unavailable, structural analogs provide insights:
- 2-Thiophenefentanyl : Exhibits µ-opioid receptor affinity comparable to fentanyl (Ki < 1 nM) but with prolonged half-life due to sulfur substitution .
- BK56845 : Modulates kinase pathways (e.g., JAK/STAT) with IC₅₀ values in the micromolar range, suggesting the tetrahydroquinazoline-piperidine scaffold’s versatility .
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a tetrahydroquinazoline moiety , a piperidine ring , and a thiophene-2-carboxamide group . The molecular formula is , with a molecular weight of approximately 366.46 g/mol. This unique combination of functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial survival, such as dihydrofolate reductase and pantothenate kinase. These enzymes play essential roles in folate metabolism and coenzyme A biosynthesis, respectively.
- Receptor Modulation : Preliminary studies suggest that the compound may act as an antagonist at certain G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways related to cancer and neurodegenerative diseases.
Anticancer Potential
The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis positions it as a candidate for anticancer therapies. Studies have shown that related compounds can inhibit tumor growth by interfering with key cellular processes involved in cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Inhibition of Toxin Activity : A study highlighted the efficacy of similar compounds in protecting human lung cells from toxin-induced damage, demonstrating protective effects at concentrations ranging from 2.9–16.7 μM .
- Antiviral Properties : Compounds with analogous structures have shown promise in inhibiting viral replication mechanisms, suggesting potential applications in antiviral drug development .
- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties by modulating neurogenic pathways, indicating their potential use in treating neurodegenerative conditions.
Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide, and what are the critical reaction parameters?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core followed by piperidine coupling and thiophene carboxamide conjugation. Key steps include:
- Step 1 : Cyclocondensation of 5,6,7,8-tetrahydroquinazolin-4-amine with a piperidine derivative under reflux conditions (e.g., using DCM or THF as solvents) .
- Step 2 : Coupling the intermediate with thiophene-2-carboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
- Critical Parameters :
- Temperature control (60–80°C for cyclocondensation).
- Solvent choice (polar aprotic solvents enhance carboxamide coupling efficiency).
- Catalyst use (e.g., Pd/C for hydrogenation steps in tetrahydroquinazoline synthesis) .
Yields range from 52% to 71% depending on purification methods (e.g., recrystallization vs. column chromatography) .
Basic: How is the structural integrity of this compound validated in experimental settings?
Methodological Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the tetrahydroquinazoline ring (δ 2.5–3.5 ppm for CH2 groups), piperidine protons (δ 1.8–2.2 ppm), and thiophene carboxamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 383.18 for C21H23N5OS) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
Initial screening focuses on:
- Cytotoxicity Assays : IC50 values against cancer cell lines (e.g., leukemia, breast cancer) using MTT or SRB assays. Activity correlates with the thiophene carboxamide’s electron-withdrawing effects .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for opioid or serotonin receptors) reveal moderate affinity (Ki ~100–500 nM), suggesting potential CNS applications .
- Enzyme Inhibition : Testing against kinases (e.g., EGFR) via fluorescence polarization assays .
Advanced: How can researchers optimize synthetic yield while minimizing byproduct formation?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Replacing DMF with DMA (dimethylacetamide) reduces carboxamide racemization .
- Catalyst Tuning : Using Pd(OAc)2/XPhos for Suzuki-Miyaura coupling improves tetrahydroquinazoline-piperidine bond formation efficiency .
- Temperature Gradients : Stepwise heating (40°C → 80°C) during cyclocondensation minimizes decomposition .
- Byproduct Mitigation : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted amines .
Advanced: How should contradictory data in receptor affinity studies be resolved?
Methodological Answer:
Discrepancies (e.g., varying Ki values across studies) are addressed by:
- Assay Standardization : Using identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH 7.4, 1 mM Mg2+) .
- Orthogonal Validation : Cross-checking radioligand data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Structural Dynamics Analysis : Molecular docking (AutoDock Vina) identifies binding pose variations due to the tetrahydroquinazoline ring’s conformational flexibility .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
SAR exploration involves:
- Core Modifications : Replacing tetrahydroquinazoline with cinnoline () or pyrimidine ( ) to assess impact on solubility and target engagement.
- Substituent Effects : Introducing electron-donating groups (e.g., -OCH3) on the thiophene ring enhances metabolic stability (t1/2 > 2 hrs in microsomal assays) .
- Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA) highlight critical hydrophobic (piperidine) and hydrogen-bonding (carboxamide) regions .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- Rodent Models : Intravenous/oral administration in Sprague-Dawley rats with LC-MS/MS plasma analysis. Reported oral bioavailability: ~30% due to first-pass metabolism .
- CYP450 Inhibition : Liver microsome assays identify major metabolites (e.g., hydroxylation at the piperidine ring) .
- Toxicity :
Advanced: How can computational methods enhance the design of analogs with improved efficacy?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., μ-opioid receptor) over 100 ns trajectories .
- ADMET Prediction : Tools like SwissADME estimate LogP (~2.5) and BBB permeability (BOILED-Egg model) .
- De Novo Design : Generative AI (e.g., REINVENT) proposes analogs with modified piperidine substituents for enhanced solubility (cLogS > -4) .
Advanced: What experimental approaches address low aqueous solubility in preclinical studies?
Methodological Answer:
- Formulation Strategies : Use of cyclodextrin complexes (e.g., HP-β-CD) increases solubility by 10-fold .
- Prodrug Design : Esterification of the carboxamide group (e.g., methyl ester) improves bioavailability, with enzymatic cleavage in plasma .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) enhances tumor targeting in xenograft models .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Metabolite Profiling : LC-HRMS identifies active metabolites (e.g., N-oxide derivatives) contributing to in vivo efficacy .
- Protein Binding Adjustments : Equilibrium dialysis corrects for >90% plasma protein binding, refining IC50 correlations .
- Tissue Distribution Studies : Whole-body autoradiography in rodents quantifies target organ accumulation (e.g., brain-to-plasma ratio = 0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
